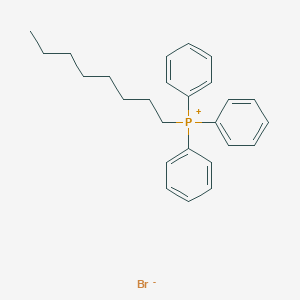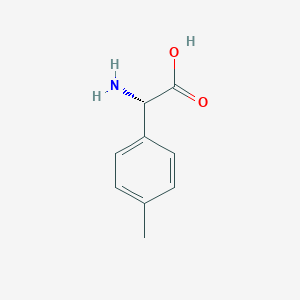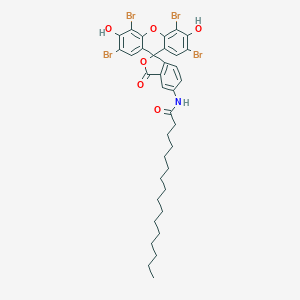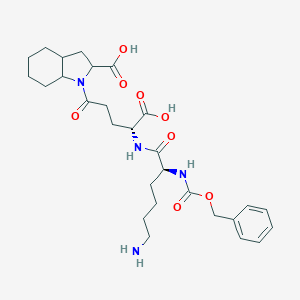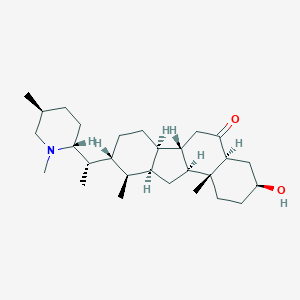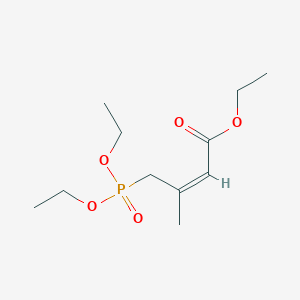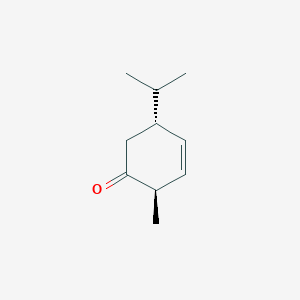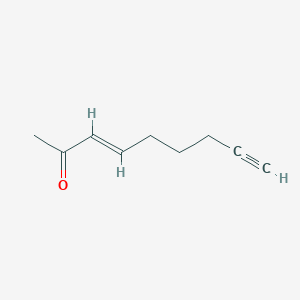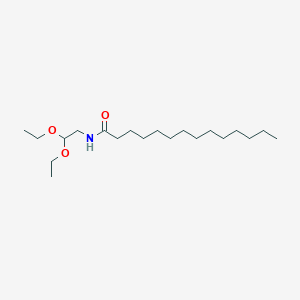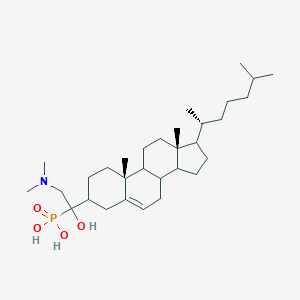
Cpdmea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cpdmea, also known as N-(2-chloro-5-pyridyl)-N,N-dimethylamine, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Cpdmea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, Cpdmea has been investigated for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders. In agriculture, Cpdmea has been studied for its potential as a herbicide and insecticide. In materials science, Cpdmea has been investigated for its potential as a precursor for the synthesis of various metal complexes.
作用機序
The mechanism of action of Cpdmea is not fully understood. However, it is believed to act as an acetylcholine esterase inhibitor, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory.
生化学的および生理学的効果
Cpdmea has been shown to have various biochemical and physiological effects. In animal studies, Cpdmea has been shown to improve cognitive function and memory. Additionally, Cpdmea has been shown to have antiproliferative effects on cancer cells and to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using Cpdmea in lab experiments is its low toxicity. Additionally, Cpdmea is relatively easy to synthesize and purify. However, one limitation of using Cpdmea in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on Cpdmea. One area of research is the development of Cpdmea derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of Cpdmea and its potential as a therapeutic agent for various diseases. Furthermore, more research is needed to explore the potential applications of Cpdmea in agriculture and materials science.
Conclusion
In conclusion, Cpdmea is a compound that has shown potential for various applications in the fields of medicinal chemistry, agriculture, and materials science. While more research is needed to fully understand its mechanism of action and potential applications, Cpdmea represents a promising area of research for the future.
合成法
Cpdmea can be synthesized through a multistep process involving the reaction of 2-chloro-5-bromopyridine with dimethylamine followed by purification and recrystallization. The final product is a white crystalline powder with a melting point of 104-106°C.
特性
CAS番号 |
120087-00-5 |
|---|---|
製品名 |
Cpdmea |
分子式 |
C31H56NO4P |
分子量 |
537.8 g/mol |
IUPAC名 |
[2-(dimethylamino)-1-[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-1-hydroxyethyl]phosphonic acid |
InChI |
InChI=1S/C31H56NO4P/c1-21(2)9-8-10-22(3)26-13-14-27-25-12-11-23-19-24(31(33,20-32(6)7)37(34,35)36)15-17-29(23,4)28(25)16-18-30(26,27)5/h11,21-22,24-28,33H,8-10,12-20H2,1-7H3,(H2,34,35,36)/t22-,24?,25?,26?,27?,28?,29+,30-,31?/m1/s1 |
InChIキー |
WJBFTCUMOCAKLX-DONHXRCRSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
同義語 |
cholesterylphosphoryldimethylethanolamine CPDMEA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



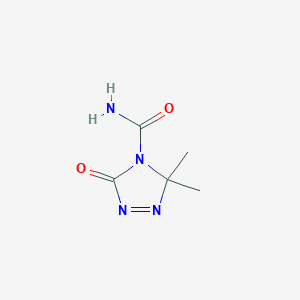
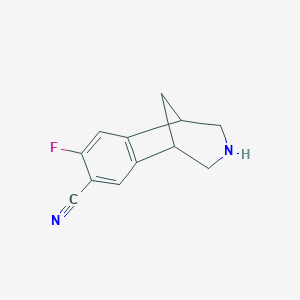
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
